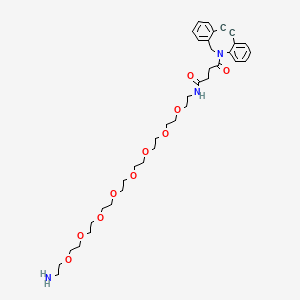
DBCO-PEG8-amine TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG8-amine TFA salt is a compound that features a dibenzocyclooctyne (DBCO) moiety, an 8-unit polyethylene glycol (PEG8) linker, and an amine functional group. This compound is widely used in pharmaceutical research and development, particularly for the site-specific conjugation of biomolecules such as proteins, nucleic acids, and small molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-amine TFA salt involves several steps:
Formation of DBCO Moiety: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG8 linker is attached to the DBCO moiety through a coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Amine Functionalization: The final step involves introducing the amine group to the PEG8 linker, often through a reaction with an amine-containing reagent under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring high yield and purity.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to verify the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG8-amine TFA salt undergoes various chemical reactions, including:
Click Chemistry: The DBCO moiety reacts with azide-bearing molecules in a copper-free click chemistry reaction, forming stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form amide bonds
Common Reagents and Conditions
Click Chemistry: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Amide Bond Formation: Carried out in the presence of coupling agents like EDC or HATU, often in organic solvents such as DMF or DCM
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from the reaction of the amine group with carboxylic acids or activated esters
Scientific Research Applications
DBCO-PEG8-amine TFA salt has a wide range of applications in scientific research:
Chemistry: Used for the site-specific conjugation of small molecules and polymers.
Biology: Facilitates the labeling and visualization of biomolecules, such as proteins and nucleic acids, through click chemistry.
Medicine: Employed in the development of targeted drug delivery systems and bioimaging agents.
Industry: Utilized in the production of bioconjugates for diagnostics and therapeutics .
Mechanism of Action
The mechanism of action of DBCO-PEG8-amine TFA salt involves:
DBCO Moiety: The strained alkyne of the DBCO moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions.
PEG8 Linker: Enhances the solubility and flexibility of the compound, improving its performance in biological systems.
Amine Group: Acts as a reactive site for further conjugation or modification
Comparison with Similar Compounds
Similar Compounds
DBCO-amine TFA salt: Contains a DBCO moiety and an amine group but lacks the PEG8 linker.
DBCO-PEG4-amine TFA salt: Similar structure but with a shorter PEG linker.
DBCO-PEG12-amine TFA salt: Similar structure but with a longer PEG linker .
Uniqueness
DBCO-PEG8-amine TFA salt stands out due to its balanced PEG8 linker, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
Properties
Molecular Formula |
C37H53N3O10 |
|---|---|
Molecular Weight |
699.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41) |
InChI Key |
RNQRJPMIQPZGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


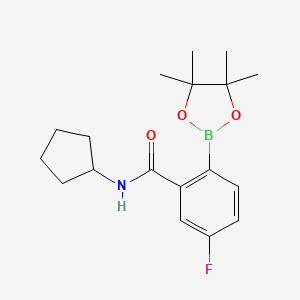
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
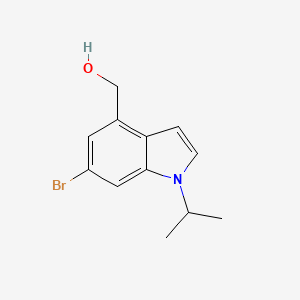
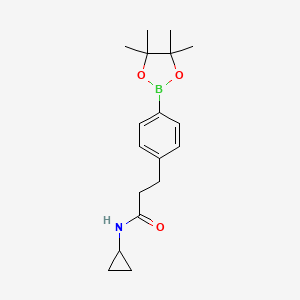

![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
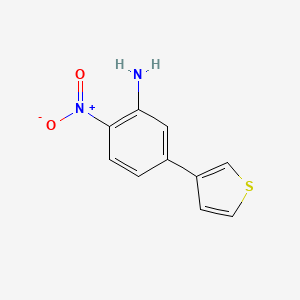
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)

![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)

![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
